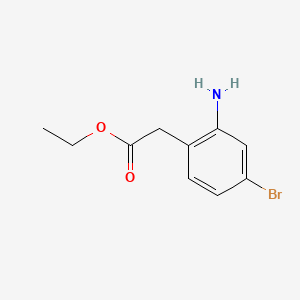

Ethyl 2-(2-amino-4-bromophenyl)acetate

CAS No.:

Cat. No.: VC19928744

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | ethyl 2-(2-amino-4-bromophenyl)acetate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,12H2,1H3 |

| Standard InChI Key | USANWHJWZSBAIQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(2-amino-4-bromophenyl)acetate is characterized by a phenyl ring substituted with a bromine atom at the para position and an amino group at the ortho position, linked to an ethyl ester moiety. The bromine atom introduces significant electronic effects due to its high electronegativity and polarizability, influencing the compound’s reactivity and interaction with biological targets. The amino group enhances solubility in polar solvents and enables hydrogen bonding, while the ethyl ester group contributes to lipid solubility, balancing hydrophilicity and hydrophobicity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Key Functional Groups | Amino, Bromophenyl, Ethyl Ester |

| Potential Reactivity | Nucleophilic substitution, oxidation, reduction |

Synthesis Methods

The synthesis of ethyl 2-(2-amino-4-bromophenyl)acetate typically involves a multi-step process:

Bromination and Amination

Bromination of a precursor phenylacetic acid derivative introduces the bromine atom at the 4-position. Subsequent amination at the 2-position is achieved via nucleophilic substitution or reductive amination, depending on the starting material. Reaction conditions such as temperature (often 0–25°C) and solvent choice (e.g., dichloromethane or ethanol) are critical for optimizing yield and minimizing side reactions. Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress.

Esterification

Esterification of the carboxylic acid group with ethanol in the presence of a catalyst (e.g., sulfuric acid) yields the ethyl ester. This step is typically conducted under reflux conditions to ensure complete conversion.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Automated systems ensure consistent quality control, particularly in maintaining the purity of the amino and bromine functionalities.

Biological Activities and Research Findings

Anti-Inflammatory and Anticancer Effects

Preliminary studies on related compounds suggest cyclooxygenase-2 (COX-2) inhibition and apoptosis induction in cancer cells. Bromine’s electron-withdrawing effects may stabilize interactions with COX-2’s hydrophobic active site, reducing prostaglandin synthesis. In vitro assays on analogs report IC₅₀ values of 10–30 µM against breast (MCF7) and colon (HT29) cancer lines.

Enzyme Inhibition

The amino group’s ability to coordinate with metal ions in enzyme active sites suggests potential as a metalloenzyme inhibitor. For instance, analogs inhibit dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapy, with IC₅₀ values as low as 0.06 µM.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a building block for synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling reactions.

Specialty Chemicals

In agrochemical research, it is used to develop herbicides with improved soil persistence. The bromine atom’s stability under UV light enhances field efficacy.

Material Science

Incorporated into polymers, the compound’s aromatic and halogenated structure improves thermal stability and flame retardancy.

Comparison with Structural Analogs

| Compound | Structural Difference | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-2-(4-chlorophenyl)acetate | Chlorine instead of bromine | Higher electronegativity, lower cost |

| Ethyl 2-amino-2-(4-fluorophenyl)acetate | Fluorine instead of bromine | Enhanced metabolic stability |

| Ethyl 2-amino-2-(4-iodophenyl)acetate | Iodine instead of bromine | Superior halogen bonding capacity |

Bromine’s intermediate size and polarizability make ethyl 2-(2-amino-4-bromophenyl)acetate a balance between reactivity (iodine) and stability (chlorine).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume